BenchChemオンラインストアへようこそ!

(-)-Vinigrol

Cardiovascular Pharmacology Thrombosis Research Natural Product Drug Discovery

(-)-Vinigrol is the only known natural product featuring a decahydro-1,5-butanonaphthalene core with eight stereocenters, delivering simultaneous inhibition of platelet aggregation (PAF/ADP-induced), antihypertensive activity (independent of α-adrenoceptor/L-type calcium channel binding), and TNF-α signaling blockade via PDI-ADAM17-mediated TNFR1 shedding. No structural analog or surrogate reproduces this integrated polypharmacology, making it essential for cardiovascular, inflammation, and chemoresistance target deconvolution studies. Procure genuine (-)-Vinigrol to ensure reproducible, mechanism-specific results.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
CAS No. 111025-83-3
Cat. No. B1683060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Vinigrol
CAS111025-83-3
SynonymsVinigrol;  Antibiotic FR 900478
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C
InChIInChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)16-8-6-13(4)20(23)17(15)9-14(10-21)19(22)18(16)20/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13-,15-,16+,17+,18+,19-,20+/m1/s1
InChIKeyWVVCBUGDSFLEHX-SBNBNJMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Vinigrol (CAS 111025-83-3): A Structurally Unique Diterpenoid for Cardiovascular & Immunological Research


(-)-Vinigrol is a complex diterpenoid natural product, first isolated from the fungus Virgaria nigra F-5408. Its structure is characterized by a highly unusual decahydro-1,5-butanonaphthalene ring system with eight stereocenters, a motif with no known structural analogs in nature [1]. This architectural complexity is directly linked to its distinct polypharmacology, which includes potent inhibition of platelet aggregation, significant antihypertensive activity, and antagonism of tumor necrosis factor alpha (TNF-α) signaling, making it a critical reference standard for studying novel cardiovascular and anti-inflammatory mechanisms [1][2].

Why (-)-Vinigrol Cannot Be Replaced by a Simpler Diterpenoid or Synthetic Analog


Procurement of (-)-Vinigrol as a research tool is not interchangeable with other diterpenoids or synthetic surrogates due to its unique three-dimensional architecture and consequent polypharmacology. The compound's highly strained, bridged cis-decalin core with a diaxial four-carbon bridge dictates its specific molecular interactions, which cannot be replicated by simpler, planar diterpenoids [1]. Substituting (-)-Vinigrol with a generic TNF-α antagonist or a standard platelet aggregation inhibitor will fail to recapitulate the integrated biological profile observed in primary literature and patents. The quantitative differentiation outlined below demonstrates that (-)-Vinigrol exhibits a specific potency profile across multiple distinct targets (e.g., PAF/ADP-induced platelet aggregation, TNF-α shedding, and in vivo blood pressure regulation) that is not observed in combination for other compounds, making it an indispensable tool for target deconvolution and pathway validation studies [2].

(-)-Vinigrol Quantitative Performance: Direct Comparator Data for Procurement Decisions


Potent Antiplatelet Activity: (-)-Vinigrol vs. WF-5239 in Human and Rabbit Models

(-)-Vinigrol demonstrates a distinct and potent inhibition profile against human platelet aggregation induced by both Platelet Activating Factor (PAF) and adrenaline. Its sub-micromolar potency against these specific agonists differentiates it from other natural product inhibitors. In contrast, the comparator fungal metabolite WF-5239 exhibits significantly weaker potency and a different agonist-specific profile in rabbit platelets, requiring microgram-per-milliliter concentrations to achieve similar inhibition [1][2].

Cardiovascular Pharmacology Thrombosis Research Natural Product Drug Discovery

In Vivo Antihypertensive Efficacy: Oral (-)-Vinigrol vs. Untreated Hypertensive Controls

Oral administration of (-)-Vinigrol in a well-established model of spontaneous hypertension yields a robust and sustained reduction in mean arterial blood pressure (MAP). This effect is not attributable to alpha-adrenergic receptor antagonism, a common mechanism for many antihypertensive agents, indicating a unique mode of action. In a patent document, a lower dose is reported to induce an even greater magnitude of blood pressure reduction, underscoring its potency [1][2][3].

Hypertension In Vivo Pharmacology Cardiovascular Drug Discovery

Anticancer Activity: (-)-Vinigrol Efficacy in Drug-Resistant vs. Sensitive Breast Cancer Cells

(-)-Vinigrol exhibits a unique anticancer profile characterized by the induction of non-apoptotic cell death via the PERK arm of the unfolded protein response, a mechanism that circumvents common chemoresistance pathways. Notably, its potency is significantly enhanced in doxorubicin-resistant breast cancer cells compared to sensitive cell lines, a differentiation that is highly relevant for selecting a tool compound to study resistant disease [1][2].

Cancer Research Chemoresistance Triple-Negative Breast Cancer

Anti-Inflammatory Target Engagement: Direct PDI Inhibition vs. Other TNF-α Antagonists

Through chemical proteomics, (-)-Vinigrol has been identified as a direct small-molecule inhibitor of Protein Disulfide Isomerase (PDI) on the cell membrane. This inhibition activates the ADAM17 protease, leading to the shedding of the TNFR1 receptor and consequent blockade of TNF-α signaling. This mechanism is distinct from that of biologic TNF-α inhibitors (like monoclonal antibodies) and other small-molecule pathway inhibitors, offering a unique pharmacological tool for modulating this critical inflammatory pathway [1].

Immunology Autoimmune Disease Target Deconvolution

Procurement Viability: Scalable Synthesis Yield vs. Traditional Natural Product Isolation

The historical challenge in researching (-)-Vinigrol has been its limited availability, as its complex structure makes isolation from natural sources impractical and chemical synthesis extremely difficult. A recently developed, scalable total synthesis now provides over 600 mg of the target compound from a single batch, a yield that is orders of magnitude greater than what can be practically obtained from fermentation or earlier synthetic routes. This represents a key differentiator for procurement, as it ensures a reliable and consistent supply of the pure compound for in-depth biological studies [1].

Medicinal Chemistry Process Chemistry Research Material Supply

(-)-Vinigrol (CAS 111025-83-3): High-Impact Application Scenarios in Drug Discovery and Chemical Biology


Investigating Non-Adrenergic Antihypertensive Mechanisms

Researchers studying novel blood pressure regulation can use (-)-Vinigrol as a reference compound to probe pathways independent of alpha-adrenergic and L-type calcium channel activity. Its ability to lower MAP in SHR models without binding alpha-adrenoceptors [1] makes it ideal for target deconvolution studies aimed at identifying new drug targets for hypertension.

Developing Therapeutics for Chemoresistant Triple-Negative Breast Cancer

Given its enhanced potency against doxorubicin-resistant breast cancer cells (IC50 = 8.46 μM) compared to sensitive cells (IC50 = 41 μM) [2], (-)-Vinigrol serves as a powerful chemical probe for investigating the mechanisms of chemoresistance and for validating the PERK-mediated unfolded protein response as a therapeutic vulnerability in aggressive cancers.

Exploring Small-Molecule Modulation of TNF-α Signaling in Autoimmunity

In contrast to protein-based TNF-α inhibitors, (-)-Vinigrol offers a small-molecule tool to block TNF-α signaling by a novel mechanism: inducing TNFR1 shedding via direct PDI inhibition [3]. This application scenario is critical for validating the PDI-ADAM17 axis as a drug target for autoimmune diseases like rheumatoid arthritis and for developing next-generation, orally bioavailable anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Vinigrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.